Technical Whitepaper: Structural & Physicochemical Profiling of 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine
Technical Whitepaper: Structural & Physicochemical Profiling of 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine
This guide provides an in-depth technical analysis of 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine , a critical heterocyclic scaffold in medicinal chemistry.[1] This compound represents a specific isomer of the bithiazole class, distinct from the naturally occurring 2,4'-bithiazole moiety found in the anticancer agent Bleomycin.[1][2]
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Executive Summary
4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine (often referred to as 4,4'-bithiazole-2-amine ) is a conjugated heterocyclic system comprising two thiazole rings linked at the C4 and C4' positions, with a primary amine substituent at the C2 position of one ring.[1]
Unlike the 2,4'-bithiazole system found in the glycopeptide antibiotic Bleomycin (which intercalates DNA), the 4,4'-isomer presents a distinct electronic profile due to its symmetry and nitrogen positioning.[1] This scaffold serves as a vital probe for studying DNA intercalation mechanics and as a precursor for "star-shaped" conductive polymers and metallo-supramolecular assemblies.[1]
Molecular Architecture & Electronic Properties[1]
Structural Analysis
The molecule consists of two planar 1,3-thiazole rings.[1] The C4-C4' bond allows for rotation, but the system tends toward planarity to maximize
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Tautomerism: The 2-amino-thiazole moiety can exist in two tautomeric forms: the amine (aromatic) and the imine (non-aromatic).[1] In solution (DMSO, MeOH) and the solid state, the amine form predominates due to the stabilization energy of the aromatic thiazole ring.[1]
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Electronic Distribution: The 4-(thiazol-4-yl) substituent acts as an electron-withdrawing group on the first ring, slightly reducing the basicity of the C2-amine compared to a simple 2-aminothiazole.[1]
Physicochemical Profiling
The following data aggregates predicted and experimental values for the mono-amine scaffold.
| Property | Value / Description | Significance |
| IUPAC Name | 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine | Unambiguous ID |
| Molecular Formula | C₆H₅N₃S₂ | Core stoichiometry |
| Molecular Weight | 183.25 g/mol | Fragment-based drug design (FBDD) compliant |
| Appearance | Yellow to Tan Solid | Typical of conjugated aminothiazoles |
| LogP (Predicted) | ~1.6 - 1.9 | Moderate lipophilicity; good membrane permeability potential |
| pKa (Amine) | ~4.8 - 5.2 | Weak base; less basic than thiazol-2-amine (5.[1][3][4]36) due to extended conjugation |
| H-Bond Donors | 1 (NH₂ group) | Critical for minor groove DNA recognition |
| H-Bond Acceptors | 3 (2 Ring Nitrogens, 1 Amine N) | Metal chelation sites |
| Solubility | DMSO (>10 mg/mL), DMF; Poor in H₂O | Requires co-solvent for biological assay |
Synthetic Pathways & Validation
The most robust synthesis of 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine utilizes the Hantzsch Thiazole Synthesis .[1] This method creates the second thiazole ring (Ring A) by condensing an
Retrosynthetic Logic
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Target: 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine.[1]
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Disconnection: Break the Ring A (amine-bearing) at the N-C2 and S-C5 bonds.[1]
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Precursors: Thiourea + 2-Bromo-1-(1,3-thiazol-4-yl)ethanone.[1]
Experimental Protocol
Step 1: Precursor Preparation (Bromination)
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Reactant: 4-Acetylthiazole (1-(1,3-thiazol-4-yl)ethanone).[1]
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Reagent: Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTT) in HBr/Acetic Acid.
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Condition: 0°C to RT, 2-4 hours.
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Product: 2-Bromo-1-(1,3-thiazol-4-yl)ethanone (Caution: Lachrymator).[1]
Step 2: Cyclization (Hantzsch Coupling)
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Reagents: 2-Bromo-1-(1,3-thiazol-4-yl)ethanone (1.0 eq) + Thiourea (1.2 eq).[1]
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Solvent: Ethanol or Methanol (Anhydrous).
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Procedure:
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Dissolve the bromoketone in ethanol.
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Add thiourea in one portion.
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Reflux for 2–6 hours. A precipitate (HBr salt) typically forms.
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Cool and filter the solid.[1]
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Neutralization: Suspend the solid in water and adjust pH to ~8-9 with aqueous NH₄OH or NaHCO₃ to liberate the free base.
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Recrystallize from EtOH/DMF.
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Figure 1: Hantzsch synthesis pathway for the construction of the 4,4'-bithiazole scaffold.
Structural Activity Relationship (SAR) & Biological Interface
DNA Intercalation Mechanism
Bithiazoles are classic DNA intercalators. The planar aromatic system slides between DNA base pairs (typically G-C rich regions).
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4,4' vs 2,4' Isomerism: The naturally occurring Bleomycin tail is a 2,4'-bithiazole .[1][2] Studies indicate that while the 4,4'-isomer (this molecule) does intercalate, it exhibits lower binding constants (
) than the 2,4'-isomer. This is attributed to the geometric alignment of the ring nitrogens, which affects the electrostatic interaction with the DNA phosphate backbone.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Minor Groove Binding: The exocyclic amine (C2-NH₂) acts as a hydrogen bond donor, anchoring the molecule in the minor groove of the DNA helix.
Metal Coordination
The N atoms of the thiazole rings and the NH₂ group create a potential tridentate or bidentate ligand environment.
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Coordination Mode: The 4,4'-bithiazole nitrogen atoms are positioned anti to each other in the lowest energy conformation (trans-like).[1] Upon metal binding (e.g., Cu²⁺, Zn²⁺), the bond rotates to a syn conformation to chelate the metal ion, though this incurs a steric penalty compared to 2,2'-bipyridine systems.[1]
Figure 2: Pharmacophore map detailing the interaction modes of the bithiazole-amine scaffold.[1]
References
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Synthesis & Reactivity: Hantzsch Thiazole Synthesis Protocols. BenchChem Technical Guides.
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Isomer Comparison: Abedi, A., et al. "Theoretical investigation of molecular and electronic properties of 2,4'-bithiazole isomer in bleomycin."[1][2] ResearchGate.[2]
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Bleomycin Structure: PubChem Compound Summary for Bleomycin. National Library of Medicine.
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Bithiazole Properties: "2,2'-Bithiazole and derivatives." Wikipedia / Chemical Data Collections. [5]
